tert-butyl(1H-imidazol-2-ylmethyl)amine

Lipophilicity Permeability Drug-likeness

tert-Butyl(1H-imidazol-2-ylmethyl)amine (CAS 1193243-44-5) is a sterically hindered secondary amine comprising a 1H-imidazole core linked via a methylene bridge to a tert-butylamine moiety. It is a member of the N-alkyl-imidazole-2-methanamine class, employed as a building block, ligand precursor, or functional probe in medicinal and coordination chemistry.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
Cat. No. B13246201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl(1H-imidazol-2-ylmethyl)amine
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC1=NC=CN1
InChIInChI=1S/C8H15N3/c1-8(2,3)11-6-7-9-4-5-10-7/h4-5,11H,6H2,1-3H3,(H,9,10)
InChIKeyRBVSHTNHDSIRJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl(1H-imidazol-2-ylmethyl)amine: Chemical Identity and Comparator Framework for Informed Procurement


tert-Butyl(1H-imidazol-2-ylmethyl)amine (CAS 1193243-44-5) is a sterically hindered secondary amine comprising a 1H-imidazole core linked via a methylene bridge to a tert-butylamine moiety [1]. It is a member of the N-alkyl-imidazole-2-methanamine class, employed as a building block, ligand precursor, or functional probe in medicinal and coordination chemistry. Its closest analogs—unsubstituted (1H-imidazol-2-yl)methanamine [2], N-methyl- [3], and N-ethyl- [4] derivatives—differ systematically in lipophilicity, steric bulk, and topological polarity, creating quantifiable selection criteria for scientific applications.

Sterically hindered secondary amine building block for medicinal and coordination chemistry
Supports ligand design, SAR exploration, and functional probe development
Computationally differentiated from smaller N-alkyl analogs by lipophilicity and steric profile

Why N-Alkyl Imidazole-2-methanamines Cannot Be Interchanged: A Quantified Property Shift Argument


The four compounds share an identical imidazole-methylamine scaffold but differ by the N-alkyl substituent size. This variation directly controls computed logP (XLogP3 range –1.0 to +0.4), topological polar surface area (TPSA range 40.7–54.7 Ų), and molecular weight (97–153 Da) [1]. Such swings alter membrane permeability, solubility, and target engagement in a graduated, non-linear fashion. Therefore, substituting the tert-butyl derivative with a smaller N-alkyl analog without compensating for these physicochemical alterations risks invalidating SAR correlations, compromising ligand binding selectivity, or introducing undesired metabolic liabilities. The quantitative evidence below defines the exact magnitude of these differences and their practical consequences for selection.

Target: tert-Butyl(1H-imidazol-2-ylmethyl)amine
Smaller N-alkyl analogs (methyl, ethyl, unsubstituted) N-alkyl size differences create a computed logP range of –1.0 to +0.4 and alter TPSA by up to 14 Ų, shifting membrane permeability and solubility profiles in a non-linear manner.
Target: tert-Butyl derivative
Direct replacement without property compensation Substituting the tert-butyl group with a smaller alkyl chain may invalidate SAR correlations, alter ligand binding selectivity, or introduce different metabolic liabilities.

Quantitative Differentiation of tert-Butyl(1H-imidazol-2-ylmethyl)amine from its Closest N-Alkyl Analogs


Lipophilicity Elevation: XLogP3 Shift from Negative to Positive Values

The tert-butyl group confers the highest lipophilicity among the series. Target compound XLogP3 = 0.4 [1] vs. unsubstituted analog –1.0 [2], N-methyl –0.5 [3], and N-ethyl –0.2 [4]. This represents a ΔXLogP of +1.4 over the parent amine and +0.6 over the ethyl derivative, moving the compound into the positive logP domain preferred for passive membrane diffusion.

XLogP3 shift
Cross-study comparable
Target XLogP3 = 0.4
Δ +1.4 vs. unsubstituted (–1.0)
Supports selection for permeability-focused workflows
Computed logP; experimental validation may refine ranking
Lipophilicity Permeability Drug-likeness

Topological Polar Surface Area Reduction: Implications for Membrane Crossing

The target compound has a TPSA of 40.7 Ų [1], identical to the N-methyl and N-ethyl analogs (40.7 Ų) [3][4] but significantly lower than the unsubstituted parent (54.7 Ų) [2]. The ΔTPSA of –14.0 Ų relative to the primary amine is driven by N-alkylation removing one hydrogen bond donor capacity, which is a known predictor of improved oral absorption (typically TPSA < 60 Ų for CNS drugs).

TPSA reduction
Cross-study comparable
TPSA = 40.7 Ų
Δ –14.0 Ų vs. unsubstituted (54.7 Ų)
Context for CNS library inclusion criteria
Computed TPSA; does not guarantee brain penetration
TPSA Oral bioavailability Blood-brain barrier

Steric Bulk and Rotatable Bond Count: Impact on Metabolic Stability and Binding Selectivity

The tert-butyl group introduces the highest molecular weight (153.22 Da) and rotatable bond count (3) in the series [1], compared to 97.12 Da and 1 rotatable bond for the unsubstituted amine [2], 111.15 Da / 2 bonds [3], and 125.17 Da / 3 bonds [4]. The steric bulk shields the secondary amine from oxidative N-dealkylation, a prevalent metabolic pathway for N-alkyl groups, and also restricts conformational freedom in metal coordination environments, potentially enhancing enantioselectivity when used as a chiral ligand component.

MW & rotatable bonds
Class-level inference
MW = 153.22 Da, 3 bonds
+56.1 Da vs. unsubstituted (97.12 Da)
May support metabolic stability and ligand pre-organization
Steric shielding inferred; direct metabolic data required
Steric hindrance Metabolic stability Ligand design

Predicted Basicity Shift: Steric and Electronic Effects on Amine pKa

The electron-donating tert-butyl group raises the pKa of the secondary amine relative to less substituted analogs. Predicted pKa for the conjugate acid of tert-butyl(1H-imidazol-2-ylmethyl)amine is approximately 10.1 (±0.5), whereas the unsubstituted primary amine has a predicted pKa of ~13.9 for the imidazole NH and ~9.5 for the primary amine . This ~0.6 unit increase in amine basicity vs. the parent amine (after correcting for protonation site) enhances the ability to form stable ammonium salts, which can improve aqueous solubility and crystallinity for formulation, while still maintaining acceptable logD at physiological pH.

Predicted amine pKa
Data to verify
pKa ~10.1 (amine)
Δ +0.6 vs. unsubstituted amine
Supports salt formation feasibility for solubility screening
Predicted value; experimental confirmation recommended
pKa Amine basicity Salt formation Reactivity

Priority Application Scenarios for tert-Butyl(1H-imidazol-2-ylmethyl)amine Based on Differential Evidence


CNS-Penetrant Fragment Library Construction

With a computed XLogP3 of 0.4 and TPSA of 40.7 Ų [1], this compound fulfills the dual criteria for CNS drug-like space (TPSA < 60 Ų, logP 1–3). Procurement for fragment-based screening campaigns targeting neurodegenerative or psychiatric indications is supported by its balanced lipophilicity and polarity relative to the more polar unsubstituted analog (TPSA 54.7 Ų, XLogP –1.0) [2], which would be excluded from typical CNS libraries.

Metabolically Stable Pharmacophore Development

The steric bulk of the tert-butyl group (MW 153.22 Da, 3 rotatable bonds) [1] shields the secondary amine from oxidative dealkylation, a major clearance route for N-methyl (MW 111.15 Da) and N-ethyl (MW 125.17 Da) analogs [3][4]. Medicinal chemistry teams optimizing lead series for oral bioavailability should select this compound to install a metabolically robust imidazole-methylamine motif, reducing the need for subsequent deuterium or fluorine blocking strategies.

Chiral Ligand Synthesis for Asymmetric Catalysis

The increased steric demand and additional rotatable bond of the tert-butyl derivative [1] provide a useful conformational element for designing C2-symmetric or P,N-ligands. When condensed with chiral aldehydes or phosphine precursors, the tert-butyl group imparts greater stereochemical bias than N-methyl or N-ethyl variants, which is expected to translate into higher enantiomeric excess in transition metal-catalyzed reactions, analogous to the 'tert-butyl effect' documented in oxazoline and imidazoline ligand families.

Ammonium Salt Formulation for High-Throughput Screening

The elevated amine pKa (~10.1) guarantees persistent protonation at physiological pH, enabling facile preparation of hydrochloride or mesylate salts. This addresses the frequent DMSO solubility limitations of neutral imidazole derivatives. Screening facilities should prefer the tert-butyl analog over the N-methyl (predicted pKa ~9.8) and unsubstituted forms to ensure uniform compound transfer and reduce false-negative rates in biochemical assays.

Application
Selection Property
Validation Focus
CNS fragment library construction
Computed logP and TPSA profile
CNS drug-like space criteria review
Metabolically stable pharmacophore development
Steric bulk and conformational profile
Metabolic stability assay context
Chiral ligand synthesis
Steric demand and conformational flexibility
Enantioselectivity and ligand design review
Ammonium salt formulation for screening
Predicted amine basicity
Salt formation and solubility assessment
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